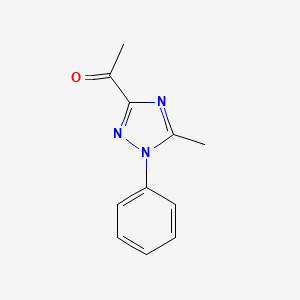

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

CAS No.: 92289-44-6

Cat. No.: VC3050760

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92289-44-6 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 |

| Standard InChI Key | CFEJCYQQBWLPQI-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1C2=CC=CC=C2)C(=O)C |

| Canonical SMILES | CC1=NC(=NN1C2=CC=CC=C2)C(=O)C |

Introduction

Table 2: Chemical Identifiers for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 52911161 | |

| InChI | InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| InChIKey | CFEJCYQQBWLPQI-UHFFFAOYSA-N | |

| SMILES | CC1=NC(=NN1C2=CC=CC=C2)C(=O)C |

Synthesis and Preparation

The synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves specific chemical reactions that have been developed to produce the compound efficiently and with high purity. The primary synthetic route typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,4-triazole with acetic anhydride or acetyl chloride in the presence of a suitable base. This acylation process introduces the acetyl group at the 3-position of the triazole ring, resulting in the formation of the target compound.

The precursor 5-methyl-1-phenyl-1H-1,2,4-triazole can be synthesized through various methods, including the cyclization of appropriate hydrazide derivatives or the reaction of phenylhydrazine with acetamidine or similar reagents. The specific synthetic pathway chosen often depends on the availability of starting materials, desired scale of production, and considerations of reaction efficiency and yield.

The purification of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves recrystallization from appropriate solvents or solvent mixtures, column chromatography, or a combination of these techniques. The pure compound can then be characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and assess its purity.

Alternative synthetic routes may also be explored to improve yield, reduce reaction time, or employ more environmentally friendly conditions, following the principles of green chemistry. These may include microwave-assisted synthesis, flow chemistry approaches, or the use of catalytic systems to enhance reaction efficiency.

Applications

Medicinal Chemistry

1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone shows considerable potential in medicinal chemistry, primarily due to its triazole core structure. Triazole-containing compounds have been extensively studied for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific structural features of this compound, including the 1,2,4-triazole ring with its particular substitution pattern, can interact with various biological targets, making it a promising scaffold for drug discovery efforts.

The compound can serve as a valuable building block for medicinal chemists, allowing for the synthesis of more complex molecules with enhanced biological activity. The presence of the acetyl group provides a reactive site for further chemical modifications, such as condensation reactions with various nucleophiles, reductions, or oxidations, enabling the generation of diverse chemical libraries for biological screening. These modifications can be strategically designed to target specific biological receptors or enzymes implicated in various disease processes.

While specific biological activity data for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone itself is limited in the available literature, research on structurally similar triazole derivatives suggests potential areas for investigation. For instance, related compounds have shown activity against various microbial pathogens, including bacteria and fungi that are increasingly developing resistance to current therapeutic agents. The compound's structural features might also contribute to interactions with specific enzyme systems involved in cancer cell proliferation or inflammatory pathways.

The integration of computational approaches, such as molecular docking studies and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the potential biological targets of this compound and guide the rational design of derivatives with enhanced activity profiles. These computational predictions can then be validated through biological assays to assess the compound's efficacy against specific targets or disease models.

Materials Science

Beyond its potential pharmaceutical applications, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone also presents opportunities in materials science and polymer chemistry. Triazole-containing compounds have gained attention in this field due to their thermal stability, chemical resistance, and ability to form coordination complexes with various metals.

The compound can be incorporated into polymer structures, either as a pendant group or as part of the polymer backbone, imparting specific properties to the resulting materials. For instance, the triazole ring's ability to participate in coordination chemistry can be exploited to develop metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, or separation technologies.

Additionally, the presence of the 1,2,4-triazole moiety can enhance the thermal stability of materials, making them suitable for high-temperature applications. The nitrogen atoms in the triazole ring can participate in hydrogen bonding or other non-covalent interactions, influencing the supramolecular organization and physical properties of the resulting materials.

| Biological Activity | Potential Mechanism | Research Status |

|---|---|---|

| Antimicrobial | Disruption of microbial cell membranes or metabolic pathways | Hypothetical based on similar triazoles |

| Antifungal | Inhibition of ergosterol biosynthesis | Hypothetical based on similar triazoles |

| Anti-inflammatory | Inhibition of inflammatory mediators | Requires specific investigation |

| Anticancer | Multiple mechanisms (enzyme inhibition, apoptosis induction) | Requires specific investigation |

| Antioxidant | Free radical scavenging | Requires specific investigation |

It is important to note that while the biological potential of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be inferred from the properties of related compounds, specific studies would be necessary to determine its actual activity profile, safety, and efficacy in various biological contexts.

Current Research and Future Perspectives

Current research involving 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is still in its developmental stages, with opportunities for expansion in several directions. The compound's versatile structure, featuring a triazole core with specific substitutions, positions it as a valuable candidate for further investigation in multiple scientific domains.

In medicinal chemistry, ongoing research may focus on synthesizing derivatives of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone through modifications of the acetyl group or other positions on the molecule. These structural variations could lead to compounds with enhanced biological activities or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies would be particularly valuable in identifying which structural features contribute most significantly to specific biological activities, guiding the rational design of more potent and selective compounds.

The development of hybrid molecules that combine the 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone scaffold with other bioactive moieties represents another promising avenue for research. Such hybrid compounds could potentially address multiple therapeutic targets simultaneously, offering advantages in treating complex diseases with multifactorial pathogeneses, such as cancer, neurodegenerative disorders, or certain infectious diseases.

In materials science, future research might explore the incorporation of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone into novel polymeric systems or coordination complexes. The compound's triazole ring could serve as a binding site for metal ions, potentially leading to the development of new catalysts, sensors, or materials with unique electronic or optical properties. Additionally, polymers containing this compound as a structural component might exhibit enhanced thermal stability, mechanical properties, or specific functionalities suitable for advanced applications.

Computational studies, including molecular modeling and simulations, could provide valuable insights into the compound's interactions with biological targets or its behavior in material systems. These computational approaches, combined with experimental validation, could accelerate the discovery and development of new applications for 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone and its derivatives.

The growing interest in sustainable chemistry also presents opportunities for developing more environmentally friendly synthetic routes to produce 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone and its derivatives. Green chemistry principles, such as the use of less hazardous reagents, catalytic processes, or biocatalysis, could be applied to reduce the environmental impact of producing these compounds while potentially improving efficiency and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume